
3-(Dimethylamino)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propanamide hydrochloride is a chemical compound with the empirical formula C5H11NO2-HCl . It is related to 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide hydrochloride and 3-(dimethylamino)-N-(2-(dimethylamino)-2-oxoethyl)propanamide hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves reactions with dimethylamine. For example, dimethylaminopropylamine (DMAPA) is produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 152.62 and a melting point of 186-191 °C .Aplicaciones Científicas De Investigación
Antidepressant Potential
Research has indicated that derivatives of 3-(Dimethylamino)propanamide hydrochloride show promising activity as potential antidepressant agents. For example, a study demonstrated that a series of analogs, synthesized with the aim of exploring their antidepressant capabilities, showed significant activity in animal models of depression. One compound, in particular, was highlighted for further evaluation due to its effective performance in biochemical and pharmacological tests, coupled with a lower incidence of undesirable anticholinergic effects compared to standard treatments (Clark et al., 1979).
Inhibition of Viral DNA Maturation
Another application involves the inhibition of viral replication, specifically targeting cytomegalovirus (CMV) DNA maturation. 3-Hydroxy-2,2-dimethyl-N-[4({[5-(dimethylamino)-1-naphthyl]sulfonyl}amino)-phenyl]propanamide, a structural analogue, was found to selectively inhibit CMV replication by interfering with the viral DNA maturation process. This compound's mechanism of action does not affect viral DNA synthesis, transcription, or translation, pointing to a specific interference with DNA maturation and packaging, offering potential pathways for therapeutic intervention (Buerger et al., 2001).
Potential in Optical Device Applications
In the field of materials science, derivatives of this compound have been explored for their nonlinear optical properties. One study synthesized a novel chalcone derivative compound and investigated its third-order nonlinear optical properties. This compound exhibited a switch from saturable absorption (SA) to reverse saturable absorption (RSA) with increasing excitation intensity, suggesting potential applications in optical devices such as optical limiters (Rahulan et al., 2014).
Neuroprotective Effects
Additionally, research has focused on the neuroprotective effects of this compound derivatives. One study designed a brain-specific derivative to treat Parkinson's disease. This derivative showed a pronounced accumulation in mouse brain cells and effectively attenuated symptoms in a rat model of Parkinson's, highlighting its potential as an effective and safe treatment for neurological conditions (Li et al., 2014).
Safety and Hazards
Direcciones Futuras
While specific future directions for 3-(Dimethylamino)propanamide hydrochloride are not documented, related compounds like DMAPA are used in the preparation of surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . This suggests potential applications in the cosmetics and personal care industry.
Mecanismo De Acción
Target of Action
This compound belongs to the class of organic compounds known as primary carboxylic acid amides .
Mode of Action
As a primary carboxylic acid amide, it may interact with its targets through hydrogen bonding or other non-covalent interactions . .
Biochemical Pathways
Given its chemical structure, it may be involved in pathways related to amide metabolism or other processes involving carboxylic acid amides
Propiedades
IUPAC Name |
3-(dimethylamino)propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3,(H2,6,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDULRFGFBRPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

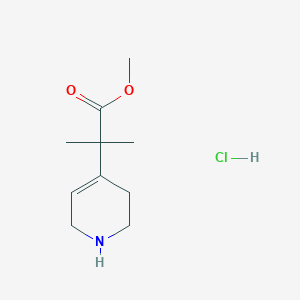
![1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2957958.png)

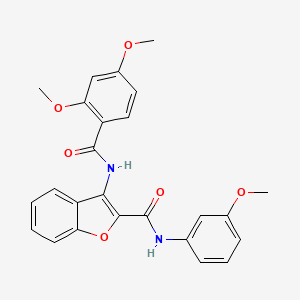
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide](/img/structure/B2957965.png)
![5-bromo-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B2957966.png)
![N-(1-cyanocyclobutyl)-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetamide](/img/structure/B2957967.png)
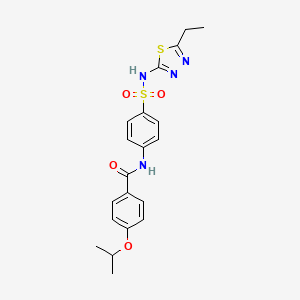
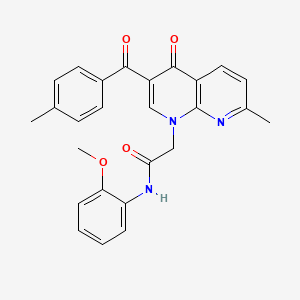

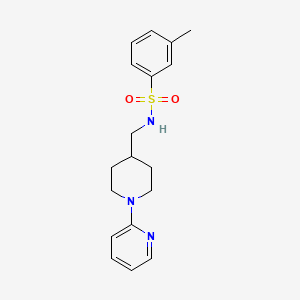
![2-amino-4-(3,4-diethoxyphenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2957973.png)
![2-chloro-N-({4-[(3-fluorophenyl)methoxy]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2957975.png)
